molecular formula C11H10F2N2O2 B13429763 Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13429763
M. Wt: 240.21 g/mol
InChI Key: USTYNHQUXWECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyridine core, which is further esterified with an ethyl carboxylate group. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol . This reaction leads to the formation of the imidazo[1,2-a]pyridine core, which is then functionalized with a difluoromethyl group through various synthetic strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other analogues.

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3

InChI Key

USTYNHQUXWECKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.